![molecular formula C23H23BrN2O7S3 B285319 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research applications. This compound is commonly referred to as BMS-387032 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is associated with many diseases, including cancer.
Mécanisme D'action
BMS-387032 exerts its effects by inhibiting the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide. This compound are enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is associated with many diseases, including cancer. BMS-387032 binds to the ATP-binding site of this compound, preventing the phosphorylation of downstream targets and ultimately inhibiting cell division. This mechanism of action has been shown to have potent anti-tumor activity in preclinical studies.
Biochemical and Physiological Effects
BMS-387032 has been shown to have potent anti-tumor activity in preclinical studies. This compound inhibits the activity of this compound, which are enzymes that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is associated with many types of cancer, and BMS-387032 has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, BMS-387032 has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-387032 has several advantages for lab experiments. Firstly, it is a potent inhibitor of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which makes it an ideal tool for studying the role of this compound in disease. Secondly, it has been extensively studied in preclinical models, which means that there is a wealth of data available on its mechanism of action and potential therapeutic uses. However, there are also some limitations to using BMS-387032 in lab experiments. Firstly, it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Secondly, its potency as a CDK inhibitor means that it can have off-target effects on other cellular processes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on BMS-387032. Firstly, there is a need for further preclinical studies to investigate its potential therapeutic uses in cancer and other diseases. Secondly, there is a need for more research into the mechanism of action of BMS-387032, particularly in terms of its off-target effects on other cellular processes. Finally, there is a need for the development of more efficient synthesis methods for BMS-387032, which would make it more widely available for research purposes.
Méthodes De Synthèse
BMS-387032 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-5-(4-morpholinylsulfonyl)aniline to produce 3-(4-bromophenylsulfonyl)-N-(2-methyl-5-(4-morpholinylsulfonyl)phenyl)aniline. The second step involves the reaction of the intermediate compound with benzenesulfonyl chloride to produce the final product, 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide.
Applications De Recherche Scientifique
BMS-387032 has been extensively used in scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which are enzymes that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is associated with many types of cancer, and BMS-387032 has been shown to have potent anti-tumor activity in preclinical studies. In addition to cancer research, BMS-387032 has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.
Propriétés
Formule moléculaire |
C23H23BrN2O7S3 |
|---|---|
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
3-(4-bromophenyl)sulfonyl-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H23BrN2O7S3/c1-17-5-8-22(36(31,32)26-11-13-33-14-12-26)16-23(17)25-35(29,30)21-4-2-3-20(15-21)34(27,28)19-9-6-18(24)7-10-19/h2-10,15-16,25H,11-14H2,1H3 |
Clé InChI |
XATHUJRULCLUBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)
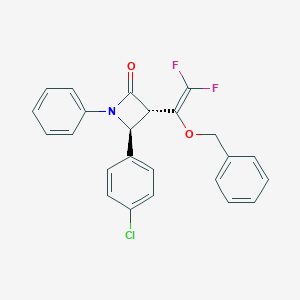
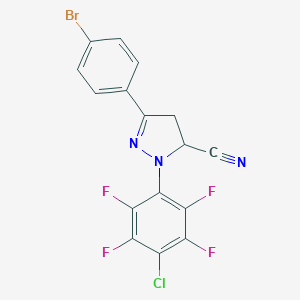
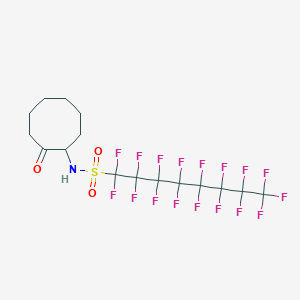
![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)
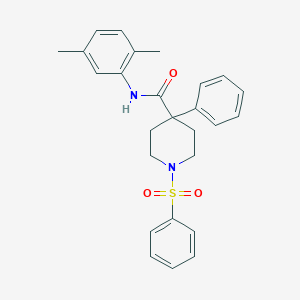
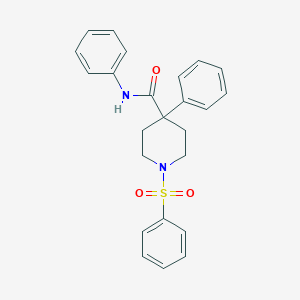
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)
![N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B285261.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)
![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
